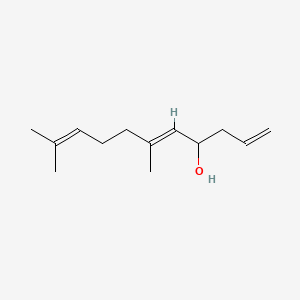

6,10-Dimethylundeca-1,5,9-trien-4-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

28897-20-3 |

|---|---|

分子式 |

C13H22O |

分子量 |

194.31 g/mol |

IUPAC名 |

(5E)-6,10-dimethylundeca-1,5,9-trien-4-ol |

InChI |

InChI=1S/C13H22O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h5,8,10,13-14H,1,6-7,9H2,2-4H3/b12-10+ |

InChIキー |

BGAGVDYLLDRYCL-ZRDIBKRKSA-N |

異性体SMILES |

CC(=CCC/C(=C/C(CC=C)O)/C)C |

正規SMILES |

CC(=CCCC(=CC(CC=C)O)C)C |

製品の起源 |

United States |

Research Context and Significance of 6,10 Dimethylundeca 1,5,9 Trien 4 Ol

Significance within Organic Chemistry Research

In the broad field of organic chemistry, the importance of 6,10-Dimethylundeca-1,5,9-trien-4-ol lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups, including a secondary allylic alcohol and three carbon-carbon double bonds, offers a rich landscape for a variety of chemical transformations. The stereochemistry of the alcohol and the geometry of the double bonds are critical factors that would influence the outcome of its reactions, making it a valuable substrate for studying stereoselective transformations.

The reactivity of the allylic alcohol allows for a range of synthetic manipulations, such as oxidation to the corresponding ketone, esterification, and etherification. Furthermore, the double bonds can undergo a plethora of reactions, including hydrogenation, epoxidation, and carbon-carbon bond-forming reactions. The interplay of these functional groups provides a platform for the development of new synthetic strategies and the construction of diverse molecular frameworks.

Role in Natural Product Chemistry Investigations

While there is no definitive evidence of this compound being a naturally occurring compound, its structural resemblance to a class of natural products known as acyclic monoterpenoids suggests its potential role in the investigation of such substances. chemspider.com Many fragrances, flavors, and pheromones found in nature possess similar carbon skeletons. The study of synthetic analogs like this compound can provide valuable insights into the structure-activity relationships of these natural products.

Furthermore, polyunsaturated alcohols are recognized as precursors in the biosynthesis of significant natural compounds such as prostaglandins (B1171923) and terpenoids. The investigation of synthetic pathways involving this compound could, therefore, contribute to a deeper understanding of the biosynthesis of these vital molecules. Its structural similarity to intermediates in the synthesis of complex natural products like tocotrienols, a form of Vitamin E, further underscores its relevance in this field. acs.orggoogle.com

Relevance in Synthetic Methodology Development

The development of new synthetic methodologies is a cornerstone of modern organic chemistry, and molecules like this compound serve as excellent model systems for this purpose. The presence of multiple reactive sites allows for the exploration of chemoselective and stereoselective reactions. For instance, developing methods to selectively functionalize one of the three double bonds in the presence of the others would be a significant methodological advancement.

The stereoselective synthesis of the chiral center at the fourth carbon position presents another area for methodological development. nih.govrsc.orgyoutube.com The ability to control the absolute and relative stereochemistry of such compounds is crucial for the synthesis of biologically active molecules. Research in this area could involve the application of asymmetric catalysis or the use of chiral auxiliaries to achieve the desired stereochemical outcome. The development of efficient and selective synthetic routes to this compound and its derivatives would not only provide access to these interesting molecules but also contribute to the broader toolkit of synthetic organic chemistry.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H22O |

| Molecular Weight | 194.31 g/mol |

| IUPAC Name | (5E)-6,10-dimethylundeca-1,5,9-trien-4-ol |

Computed Properties

| Property | Value |

|---|---|

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 7 |

| Exact Mass | 194.167065 g/mol |

| Monoisotopic Mass | 194.167065 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 219 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 1 |

| Defined Bond Stereocenter Count | 1 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Detailed Research Findings

While specific research focused solely on this compound is limited, the broader context of related structures provides valuable insights. For example, the synthesis of structurally similar trienols is often a key step in the total synthesis of complex natural products. researchgate.net The allylic alcohol functionality is a particularly important handle for introducing further complexity into a molecule.

Research on the synthesis of other long-chain unsaturated alcohols has demonstrated the utility of various synthetic methods, including Wittig-type olefination reactions to construct the carbon-carbon double bonds with specific stereochemistry, and Grignard or organolithium additions to aldehydes to create the secondary alcohol. The stereoselective reduction of the corresponding enone is another common strategy to access such allylic alcohols.

In the context of natural products, the investigation of compounds with similar structural motifs, such as certain insect pheromones and defense compounds, often involves the synthesis of a library of related isomers to determine the exact structure of the active compound. This compound could serve as a valuable member of such a library for biological screening.

Natural Occurrence and Isolation Methodologies

Identification of Biological Sources

While specific documented evidence for the natural occurrence of 6,10-dimethylundeca-1,5,9-trien-4-ol is limited in readily available scientific literature, the structural characteristics of this acyclic trienol suggest its potential presence in various biological systems known to produce a rich diversity of terpenoids.

Marine Organisms

Marine invertebrates, including sponges, cnidarians, and tunicates, are prolific producers of novel secondary metabolites, many of which are terpenoids. nih.govresearchgate.net These organisms often harbor symbiotic microorganisms that contribute to their metabolic diversity. The isolation of structurally complex and unique terpenoids from marine sources suggests that organisms in these environments could potentially synthesize this compound or its precursors. The investigation of marine natural products often involves bioactivity-guided fractionation to identify novel compounds. researchgate.net

Plant Metabolomes

Plants are a primary source of terpenoids, which play crucial roles in defense mechanisms, pollination, and as components of essential oils. iipseries.org Terpenoid alcohols are common constituents of plant metabolomes, contributing to their characteristic aromas and flavors. rsc.org Given that plants synthesize a vast array of acyclic and cyclic terpenoids, it is plausible that this compound could be a minor component in the essential oil or extract of certain plant species. The identification of this compound would likely require sensitive analytical techniques due to its potential low abundance.

Microbial Systems

Microorganisms, including bacteria and fungi, are increasingly recognized as a sustainable source for the production of terpenoids through metabolic engineering. nih.govresearchgate.net Engineered microbial cell factories offer an alternative to traditional extraction from natural sources, which can be limited by low yields and resource insufficiency. researchgate.net While the natural production of this compound by wild-type microbes is not explicitly documented, the modular nature of terpenoid biosynthesis makes it a feasible target for production in engineered microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govacs.org

Advanced Isolation and Purification Techniques

The isolation and purification of specific terpenoids from complex biological extracts require a combination of advanced analytical and preparative techniques. The physicochemical properties of this compound, particularly its moderate polarity due to the hydroxyl group and its unsaturation, guide the selection of appropriate methodologies.

Chromatographic Strategies

Chromatography is a cornerstone for the separation of terpenoids from natural extracts. iipseries.org The choice of chromatographic technique depends on the volatility, polarity, and stability of the target compound.

Column Chromatography: This is often used as an initial purification step. Silica gel is a common stationary phase for separating terpenoids of varying polarities. nih.gov A gradient elution with a solvent system, such as hexane (B92381) and ethyl acetate (B1210297), would likely be effective for isolating this compound.

High-Performance Liquid Chromatography (HPLC): For further purification and analysis, reversed-phase HPLC is a powerful tool. nih.gov A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) would be suitable for purifying this moderately polar alcohol.

Gas Chromatography (GC): Coupled with mass spectrometry (GC-MS), this technique is invaluable for the identification and quantification of volatile and semi-volatile terpenoids. chromatographyonline.com Given its molecular weight, this compound should be amenable to GC analysis, potentially after derivatization to increase its volatility.

Interactive Data Table: Chromatographic Methods for Terpenoid Alcohols

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Detection Method | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Thin Layer Chromatography (TLC) | Initial fractionation and purification |

| HPLC | C18 (Reversed-Phase) | Water/Methanol or Water/Acetonitrile Gradient | UV, Refractive Index (RI), or Mass Spectrometry (MS) | High-resolution purification and analysis |

| GC | Capillary Column (e.g., DB-5) | Inert Carrier Gas (e.g., Helium) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Identification and quantification of volatile components |

Solvent Extraction Optimization

The initial extraction from the biological source is a critical step that dictates the yield and purity of the target compound. nih.gov The choice of solvent is paramount and is based on the polarity of the target molecule.

For a moderately polar compound like this compound, a solvent of intermediate polarity or a mixture of nonpolar and polar solvents would be optimal. For instance, a mixture of hexane and ethyl acetate can be effective for extracting terpenoids from plant material. nih.gov For marine organisms with high water content, initial extraction with a water-miscible solvent like methanol or ethanol, followed by partitioning into a less polar solvent, is a common strategy. nih.gov

Optimization of extraction parameters such as temperature, extraction time, and solvent-to-solid ratio is crucial to maximize the recovery of the target compound while minimizing the co-extraction of interfering substances. Techniques like hydrodistillation or solvent-free microwave extraction can be employed for extracting volatile terpenoids from plant sources. chromatographyonline.com

Emerging Separation Technologies

Given that this compound is a volatile terpenoid-like compound, its isolation from a complex mixture—should a natural source be discovered or should it be present in a synthetic reaction mixture—would benefit from modern, advanced separation technologies. These techniques offer significant advantages over traditional methods in terms of efficiency, selectivity, and reduced environmental impact. chemspider.com The primary challenges in separating such compounds lie in their potential thermal instability and the presence of a complex matrix of similar molecules. nih.gov

Emerging technologies that are particularly well-suited for the extraction and purification of volatile compounds like this compound include Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE). chemspider.comnist.gov These methods are often coupled with powerful analytical techniques like Gas Chromatography (GC) for final separation and identification. nist.gov

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov By manipulating temperature and pressure, the solvent properties of supercritical CO₂ can be finely tuned to selectively extract specific compounds. nih.gov This technique is advantageous for thermally sensitive molecules as it can be performed at relatively low temperatures. nist.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample, which accelerates the extraction process. chemspider.com This rapid heating can lead to a more efficient extraction with reduced solvent consumption compared to conventional methods. nist.gov

Ultrasound-Assisted Extraction (UAE) uses high-frequency sound waves to create cavitation bubbles in the solvent. chemspider.com The collapse of these bubbles near the sample matrix enhances mass transfer and disrupts cell walls (if applicable), improving extraction efficiency. nist.gov

Following initial extraction, chromatographic techniques are essential for the purification of the target compound. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for separating and identifying volatile compounds. nist.gov For preparative purposes, techniques like High-Performance Liquid Chromatography (HPLC) can be employed. nih.gov

Below is an interactive data table summarizing these emerging separation technologies and their relevance to the isolation of volatile terpenoids.

| Technology | Principle | Advantages for Volatile Terpenoids | Key Parameters |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO₂) as a tunable solvent. nih.gov | High selectivity, low-temperature operation preserves thermally labile compounds, environmentally friendly. nih.govnist.gov | Pressure, Temperature, Co-solvent |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and sample matrix. chemspider.com | Reduced extraction time and solvent volume, increased extraction yield. nist.gov | Microwave Power, Time, Solvent Choice |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to enhance mass transfer and disrupt the sample matrix. chemspider.com | Increased efficiency, can be performed at lower temperatures. nist.gov | Frequency, Power, Time, Temperature |

| Gas Chromatography (GC) | Separates compounds based on their volatility and interaction with a stationary phase. nist.gov | High resolution for separating complex mixtures of volatile compounds. nist.gov | Column Type, Temperature Program, Carrier Gas Flow Rate |

Biosynthetic Pathway Elucidation and Enzymology

Proposed Biosynthetic Routes to 6,10-Dimethylundeca-1,5,9-trien-4-ol

Information regarding the proposed biosynthetic routes for this compound is not available in the current scientific literature.

Enzymatic Catalysis in its Formation

There is no available research on the enzymatic catalysis involved in the formation of this compound.

Specific enzymes involved in the biosynthesis of this compound have not been identified or characterized.

Mechanistic studies of the enzymatic transformations leading to this compound have not been published.

There is no literature on the genetic engineering of biosynthetic pathways for the production of this compound.

Chemical Synthesis Strategies and Stereoselective Approaches

Total Synthesis Methodologies

A linear synthesis would involve the sequential construction of the carbon skeleton, introducing the necessary functional groups and double bonds in a step-by-step manner. A plausible linear approach could commence with a simple, commercially available starting material, which is then elaborated through a series of reactions such as carbon-carbon bond formations, oxidations, reductions, and olefination reactions to build the undecatriene backbone and install the hydroxyl group at the C4 position.

The construction of the key building blocks and the final assembly of 6,10-dimethylundeca-1,5,9-trien-4-ol would rely on a variety of well-established organic reactions.

For a convergent approach starting from 5,9-dimethyl-4,8-decadienal (B1617207), a crucial step would be the addition of a vinyl nucleophile to the aldehyde carbonyl. This could be achieved using a vinyl Grignard reagent (vinylmagnesium bromide) or a vinyllithium (B1195746) reagent. This reaction would form the carbon-carbon bond between C4 and C3, simultaneously generating the desired tertiary allylic alcohol functionality.

| Reaction | Reactants | Product | Notes |

| Grignard Reaction | 5,9-Dimethyl-4,8-decadienal, Vinylmagnesium bromide | This compound | A standard method for forming carbon-carbon bonds and alcohols. |

| Organolithium Addition | 5,9-Dimethyl-4,8-decadienal, Vinyllithium | This compound | Another effective method for vinylation of aldehydes. |

Building block construction for a potential linear synthesis could involve Wittig reactions or Horner-Wadsworth-Emmons reactions to stereoselectively form the double bonds within the undecatriene chain.

Stereocontrol in Synthesis

Achieving the desired stereochemistry at the C4 chiral center and the double bonds is a critical aspect of synthesizing this compound.

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. For this compound, this would involve the enantioselective addition of a vinyl nucleophile to the prochiral carbonyl group of 5,9-dimethyl-4,8-decadienal. This can be achieved using chiral catalysts or auxiliaries.

Enantioselective vinylation of aldehydes can be accomplished using various catalytic systems. For instance, the use of chiral ligands in conjunction with organometallic reagents can induce high levels of enantioselectivity.

If the substrate already contains a chiral center, as in the case of an α-chiral aldehyde, the addition of a nucleophile can be influenced by the existing stereocenter, leading to a diastereoselective reaction . While 5,9-dimethyl-4,8-decadienal itself is not chiral, derivatives with a chiral center could be employed to direct the stereochemical outcome of the vinylation.

The use of chiral auxiliaries involves temporarily attaching a chiral group to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

More commonly, chiral catalysts are employed to achieve enantioselectivity. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. A variety of chiral ligands and catalysts have been developed for the asymmetric vinylation of aldehydes.

Below is a table summarizing some general approaches for asymmetric vinylation that could be applicable to the synthesis of chiral this compound.

| Method | Catalyst/Reagent System | Typical Substrates | Potential Application |

| Asymmetric Vinylation | Chiral amino alcohols with diethylzinc (B1219324) and vinyl boronic esters | Aldehydes | Enantioselective synthesis of the C4 alcohol. |

| Chiral Lewis Acid Catalysis | Chiral oxazaborolidine catalysts (CBS catalysts) | Aldehydes | Catalytic asymmetric addition of vinyl nucleophiles. |

| Organocatalysis | Chiral secondary amines (e.g., proline derivatives) | Aldehydes | Formation of chiral intermediates for subsequent vinylation. |

It is important to note that while these are established methods for the synthesis of chiral allylic alcohols, their specific application to the synthesis of this compound would require experimental investigation and optimization.

Development of Novel Synthetic Reagents and Catalysts

The precise control of stereochemistry is a critical challenge in the synthesis of this compound, as its biological activity and physical properties are often dependent on the specific arrangement of atoms in three-dimensional space. The development of novel synthetic reagents and catalysts is paramount to achieving high stereoselectivity.

Recent research in the broader field of terpene synthesis has seen the emergence of sophisticated organometallic catalysts and chiral ligands that can direct the formation of specific stereoisomers. For instance, asymmetric hydrogenation and epoxidation reactions catalyzed by transition metal complexes (e.g., rhodium, ruthenium, titanium) with chiral phosphine (B1218219) or salen ligands have shown great promise in controlling the stereochemistry of similar polyunsaturated alcohols.

In the context of synthesizing this compound, these advanced catalytic systems could be employed to selectively reduce a carbonyl precursor or to introduce an epoxide at a specific double bond, which can then be opened to the desired alcohol with high stereocontrol. The use of enzymes as biocatalysts also represents a burgeoning area, offering unparalleled selectivity under mild reaction conditions.

| Catalyst/Reagent Type | Potential Application in Synthesis | Expected Outcome |

| Chiral Rhodium-Phosphine Complexes | Asymmetric hydrogenation of a ketone precursor | High enantiomeric excess of the desired alcohol stereoisomer |

| Sharpless Asymmetric Epoxidation Reagents | Stereoselective epoxidation of an olefinic precursor | Formation of a chiral epoxide intermediate for further elaboration |

| Lipases/Esterases | Kinetic resolution of a racemic mixture of the alcohol | Separation of enantiomers to obtain a single, pure stereoisomer |

Flow Chemistry and Continuous Synthesis Techniques

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for straightforward scaling up of production. researchgate.net

In a flow synthesis setup, reagents are continuously pumped through a network of tubes and reactors where the chemical transformations occur. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities of the final product. For the synthesis of terpene alcohols, flow chemistry can be particularly beneficial for managing highly exothermic or hazardous reactions. mdpi.com

For instance, the selective oxidation of a precursor hydrocarbon to an alcohol can be performed more safely and efficiently in a microreactor, which offers a high surface-area-to-volume ratio for effective heat dissipation. researchgate.net Furthermore, multi-step syntheses can be telescoped into a single continuous process, eliminating the need for isolation and purification of intermediates, thereby reducing waste and operational time. The use of packed-bed reactors with immobilized catalysts is another key feature of flow chemistry that can simplify product purification and catalyst recycling. google.com

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Scale | Limited by reactor size | Scalable by extending operational time |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes at any given time |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Productivity | Discontinuous, with downtime between batches | Continuous operation, leading to higher throughput |

The application of these advanced synthetic strategies holds the key to unlocking more efficient and sustainable pathways for the production of this compound and other valuable terpene-based compounds.

Synthesis and Exploration of Structural Analogues and Derivatives

Design Principles for Analogues

The design of analogues of 6,10-Dimethylundeca-1,5,9-trien-4-ol is guided by principles aimed at systematically altering its physicochemical and biological properties. These strategies involve modifying the carbon skeleton, the position and nature of functional groups, and the stereochemistry of the molecule.

Structural modification strategies for generating analogues of this compound focus on several key areas of the molecule. These modifications can influence factors such as polarity, steric bulk, and conformational flexibility, which in turn can affect the molecule's interactions with biological targets.

Key modification sites include:

The Hydroxyl Group: The secondary alcohol at the C4 position is a prime target for modification. It can be esterified or etherified to produce derivatives with altered lipophilicity. Oxidation of the alcohol to a ketone would introduce a planar carbonyl group, changing the local geometry and electronic properties.

The Alkene Moieties: The three double bonds at positions 1, 5, and 9 offer numerous possibilities for modification. Selective hydrogenation can lead to partially or fully saturated analogues. Epoxidation of the double bonds can introduce reactive oxirane rings, which can be further functionalized.

The Methyl Groups: The methyl groups at C6 and C10 can be removed, homologated, or replaced with other alkyl or functional groups to probe the steric and electronic requirements of target interactions.

The Carbon Chain: The length of the undecatriene chain can be shortened or extended to investigate the impact of molecular length on activity.

The following table outlines some potential structural modifications and their rationale:

| Modification Site | Type of Modification | Potential Analogue/Derivative | Rationale for Modification |

| C4-Hydroxyl Group | Esterification | 6,10-Dimethylundeca-1,5,9-trien-4-yl acetate (B1210297) | Increase lipophilicity, potential for prodrug design. |

| C4-Hydroxyl Group | Oxidation | 6,10-Dimethylundeca-1,5,9-trien-4-one | Alter electronic properties and hydrogen bonding capacity. |

| C1-C2 Double Bond | Selective Hydrogenation | 6,10-Dimethylundeca-5,9-dien-4-ol | Investigate the role of the terminal double bond in bioactivity. |

| C5-C6 Double Bond | Epoxidation | 5,6-Epoxy-6,10-dimethylundeca-1,9-dien-4-ol | Introduce a reactive functional group for further derivatization. |

| C6 Methyl Group | Demethylation | 10-Methylundeca-1,5,9-trien-4-ol | Probe the steric requirements at the C6 position. |

| Carbon Chain | Chain Extension | 7,11-Dimethyldodeca-1,6,10-trien-5-ol | Evaluate the effect of increased molecular length. |

While specific biological targets for this compound are not extensively documented in publicly available literature, rational design principles can be applied based on its structural class. As a terpenoid, it may interact with enzymes or receptors that have binding pockets accommodating lipophilic chains and a polar functional group.

Rational design strategies would involve:

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for any observed biological activity. This would include the spatial arrangement of the hydroxyl group, the double bonds, and the methyl groups.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties to improve pharmacokinetic or pharmacodynamic profiles. For instance, the hydroxyl group could be replaced with a thiol or an amine.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation. This can enhance binding affinity to a target by reducing the entropic penalty of binding. For example, an intramolecular cyclization could form a cyclic ether.

Synthetic Routes to Analogues and Derivatives

The synthesis of analogues and derivatives of this compound would leverage established methodologies in organic synthesis, particularly those used for the construction of polyunsaturated and chiral alcohols.

Common synthetic strategies could include:

Grignard and Organolithium Reactions: The addition of appropriate organometallic reagents to unsaturated aldehydes can be a straightforward method to construct the carbon skeleton and introduce the hydroxyl group. For instance, the addition of a Grignard reagent derived from a brominated diene to an unsaturated aldehyde could be a key step.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are highly effective for the stereoselective formation of carbon-carbon double bonds, which is crucial for constructing the triene system with defined geometry.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to connect smaller unsaturated fragments to build the undecatriene backbone.

Functional Group Interconversions: Standard functional group manipulations would be used to convert a precursor molecule into the desired analogue. This includes oxidation of alcohols, reduction of carbonyls, and protection/deprotection of functional groups.

A hypothetical synthetic approach to a saturated analogue, 6,10-dimethylundecan-4-ol, could involve the catalytic hydrogenation of the parent compound.

Stereochemical Investigations of Analogues

The C4 carbon of this compound is a chiral center, meaning the molecule can exist as two enantiomers ((4R) and (4S)). The stereochemistry at this center, as well as the geometry of the double bonds (E/Z isomerism), can have a profound impact on biological activity.

Stereochemical investigations of analogues would focus on:

Asymmetric Synthesis: The development of synthetic routes that selectively produce a single enantiomer or diastereomer. This can be achieved using chiral catalysts, chiral auxiliaries, or enzymes. For example, the asymmetric reduction of a corresponding ketone (6,10-dimethylundeca-1,5,9-trien-4-one) using a chiral reducing agent could yield an enantiomerically enriched alcohol.

Chiral Resolution: The separation of a racemic mixture of analogues into its individual enantiomers. This is often accomplished through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional methods.

Stereochemical Assignment: The determination of the absolute configuration of the chiral centers and the geometry of the double bonds in the synthesized analogues. This is typically achieved using spectroscopic techniques such as NMR (e.g., NOE experiments) and X-ray crystallography.

The following table summarizes key aspects of stereochemical investigations:

| Aspect | Methodology | Objective |

| Enantioselective Synthesis | Asymmetric reduction of a ketone precursor. | To produce a single enantiomer of the alcohol. |

| Diastereoselective Synthesis | Substrate-controlled or reagent-controlled reactions. | To control the relative stereochemistry in analogues with multiple chiral centers. |

| Chiral Separation | Chiral High-Performance Liquid Chromatography (HPLC). | To isolate pure enantiomers from a racemic mixture for biological evaluation. |

| Stereochemical Analysis | Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography. | To unambiguously determine the 3D structure of the synthesized analogues. |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule with the complexity of 6,10-dimethylundeca-1,5,9-trien-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Techniques

The structural elucidation of this compound begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts and coupling constants. The ¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon atoms.

To assemble the molecular structure, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing out spin systems within the molecule, such as the vinyl group (H-1, H-2) and the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This allows for the unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is crucial for connecting the individual spin systems identified by COSY, allowing for the complete assembly of the carbon skeleton. For example, correlations from the methyl protons to adjacent quaternary carbons are often only observable in the HMBC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the stereochemistry around the double bonds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations |

| 1 | ~118 | ~5.20 | dd | C-2, C-3 |

| 2 | ~138 | ~5.90 | ddd | C-1, C-3, C-4 |

| 3 | ~40 | ~2.30 | t | C-1, C-2, C-4, C-5 |

| 4 | ~70 | ~4.10 | t | C-2, C-3, C-5, C-6 |

| 5 | ~125 | ~5.40 | d | C-3, C-4, C-6, C-7, C-12 |

| 6 | ~135 | - | - | - |

| 7 | ~40 | ~2.10 | t | C-5, C-6, C-8, C-9, C-12 |

| 8 | ~26 | ~2.00 | q | C-6, C-7, C-9, C-10 |

| 9 | ~124 | ~5.10 | t | C-7, C-8, C-10, C-11, C-13 |

| 10 | ~132 | - | - | - |

| 11 | ~25.7 | ~1.68 | s | C-9, C-10, C-13 |

| 12 | ~16 | ~1.70 | s | C-5, C-6, C-7 |

| 13 | ~17.7 | ~1.60 | s | C-9, C-10, C-11 |

Isotopic Labeling in NMR Assignments

In cases of severe signal overlap or for confirming complex structural assignments, isotopic labeling can be an invaluable tool. nih.gov By synthesizing or biosynthetically producing this compound with ¹³C enrichment at specific positions, the corresponding signals in the ¹³C NMR spectrum will be significantly enhanced. uni-bonn.de Furthermore, the introduction of deuterium (B1214612) (²H) at specific sites can simplify complex ¹H NMR spectra by removing certain signals and their associated couplings. While not routinely necessary for a molecule of this nature, it remains a powerful technique for complex biosynthetic studies or for resolving any spectral ambiguities. boku.ac.at

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of the elemental formula of the molecular ion. For this compound, HRMS would confirm the molecular formula C₁₃H₂₂O by providing a highly accurate mass measurement of the molecular ion [M]⁺ or a related adduct, such as [M+H]⁺ or [M+Na]⁺. lcms.cz This is a critical first step in the identification of an unknown compound.

Fragmentation Pathway Analysis (MS/MS)

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, key fragmentation pathways would include:

Loss of Water: A common fragmentation for alcohols, leading to a prominent ion at m/z 176 (M-18). whitman.edu

Allylic Cleavage: The bonds adjacent to the double bonds are prone to cleavage, leading to the formation of stable allylic carbocations.

Cleavage Alpha to the Hydroxyl Group: Fission of the C3-C4 or C4-C5 bond would also be an expected fragmentation pathway.

A study of the fragmentation patterns of related sesquiterpene alcohols using isotopically labeled compounds has demonstrated the complexity and diagnostic value of these pathways. nih.gov

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 194 | [C₁₃H₂₂O]⁺ | Molecular Ion |

| 179 | [C₁₃H₁₉]⁺ | Loss of -OH |

| 176 | [C₁₃H₂₀]⁺ | Loss of H₂O |

| 123 | [C₉H₁₅]⁺ | Cleavage of C4-C5 bond |

| 81 | [C₆H₉]⁺ | Further fragmentation |

| 69 | [C₅H₉]⁺ | Isoprenyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Chromatographic-Mass Spectrometric Coupling (GC-MS, LC-MS)

For the analysis of this compound within a complex mixture, such as a natural product extract, coupling chromatographic separation with mass spectrometry is essential.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is a suitable technique for the analysis of this compound. mdpi.com The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification. The retention time from the GC provides an additional data point for identification, while the mass spectrum confirms the identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool, particularly if the compound is part of a mixture with non-volatile components. plos.org Reversed-phase LC would separate the compound based on its polarity. An atmospheric pressure chemical ionization (APCI) source would be suitable for ionizing this moderately polar molecule before it enters the mass spectrometer. plos.org

Both GC-MS and LC-MS can be coupled with high-resolution tandem mass spectrometers to provide highly sensitive and specific analysis, enabling both the identification and quantification of this compound in complex matrices.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is indispensable for the identification of functional groups within a molecule. libretexts.org For this compound, these methods would provide clear evidence for the presence of the hydroxyl group and the carbon-carbon double bonds.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The key functional groups in this compound would produce characteristic absorption bands:

O-H Stretch : A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of hydrogen bonding.

C-H Stretches : The sp² C-H stretching vibrations of the alkene groups will appear just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. The sp³ C-H stretches of the methyl and methylene (B1212753) groups will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C=C Stretch : The carbon-carbon double bond stretching vibrations are expected to produce a medium intensity band in the 1640-1680 cm⁻¹ region.

C-O Stretch : The stretching vibration of the carbon-oxygen single bond of the alcohol will result in a strong absorption band in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds.

C=C Stretch : The C=C stretching vibrations will give rise to a strong and sharp peak in the Raman spectrum, typically in the 1640-1680 cm⁻¹ range. This is often a more prominent feature in the Raman spectrum than in the IR spectrum for symmetrically substituted alkenes.

C-H Stretches : The sp² and sp³ C-H stretching vibrations will also be visible in the Raman spectrum in the same regions as in the IR spectrum.

The following table summarizes the expected vibrational frequencies for the key functional groups of this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H | Stretch | 3200-3600 (broad) | Weak | Strong (IR) |

| C=C | Stretch | 1640-1680 | 1640-1680 | Medium (IR), Strong (Raman) |

| sp² C-H | Stretch | 3010-3100 | 3010-3100 | Medium |

| sp³ C-H | Stretch | 2850-2960 | 2850-2960 | Strong |

| C-O | Stretch | 1050-1150 | Weak | Strong (IR) |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov The molecule this compound possesses a chiral center at the C-4 carbon atom, meaning it can exist as two enantiomers (R and S forms). Determining the absolute configuration of a specific enantiomer is crucial in fields such as pharmacology and natural product chemistry, where the biological activity can be highly dependent on the stereochemistry.

The process of X-ray crystallography involves several key stages:

Crystallization : The first and often most challenging step is to obtain a high-quality single crystal of the compound. nih.gov This involves slowly precipitating the compound from a supersaturated solution under controlled conditions.

Data Collection : The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.

Structure Solution and Refinement : The diffraction data is then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.

To determine the absolute configuration, anomalous dispersion effects are utilized. When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This leads to small but measurable differences in the intensities of certain pairs of reflections (Bijvoet pairs) that are related by inversion symmetry. By analyzing these differences, the absolute configuration of the molecule can be unambiguously assigned. The Flack parameter is a key value calculated during the refinement process that indicates whether the correct enantiomer has been modeled. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests that the inverted structure is the correct one. nih.gov

While no published crystal structure for this compound is currently available, the application of X-ray crystallography would be the ultimate method to confirm its three-dimensional structure and establish the absolute stereochemistry of its chiral center.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, energy, and geometry of molecules. These calculations can range from semi-empirical methods to more accurate ab initio and Density Functional Theory (DFT) approaches.

The electronic structure of 6,10-dimethylundeca-1,5,9-trien-4-ol dictates its reactivity. Quantum chemical methods can be used to calculate a variety of electronic properties that help in predicting how the molecule will behave in chemical reactions.

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For an unsaturated alcohol like this compound, the HOMO is likely to be localized around the electron-rich pi (π) bonds of the double bonds, while the LUMO would represent the lowest energy region to accept an electron.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. For this compound, these maps would show regions of negative potential (electron-rich) around the oxygen atom of the hydroxyl group and the double bonds, indicating sites susceptible to electrophilic attack. Regions of positive potential would be found around the hydrogen atoms, particularly the hydroxyl proton.

Reactivity Descriptors: Based on DFT, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and the Fukui function, which can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). | |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |

| Dipole Moment | Quantifies the overall polarity of the molecule. | |

| ESP Minimum | Predicts the most likely site for electrophilic attack. | |

| ESP Maximum | Predicts the most likely site for nucleophilic attack. |

Note: The values in this table are illustrative of the types of data generated by quantum chemical calculations and are not based on actual published research for this specific compound.

Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible conformations. Conformational analysis aims to identify the most stable three-dimensional structures (conformers) and the energy barriers between them.

Potential Energy Surface (PES) Scans: By systematically rotating the dihedral angles of the rotatable bonds and calculating the energy at each step, a potential energy surface can be mapped. This helps in identifying local energy minima, which correspond to stable conformers, and transition states, which are the energy maxima between conformers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, allowing for the study of dynamic processes that are not accessible through static quantum chemical calculations.

If this compound were to be investigated as a potential ligand for a biological target (e.g., a receptor or enzyme), MD simulations would be a crucial tool.

Binding Pose Stability: After docking the molecule into the active site of a target protein, MD simulations can assess the stability of the predicted binding pose. The simulation tracks the movement of both the ligand and the protein over time, revealing whether the key interactions are maintained.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to MD trajectories to estimate the binding free energy. This provides a quantitative measure of the binding affinity of the ligand for its target.

The conformation of this compound can be significantly influenced by its environment. MD simulations are well-suited to study these solvent effects.

Explicit Solvent Models: By surrounding the molecule with a large number of explicit solvent molecules (e.g., water), MD simulations can capture the specific hydrogen bonding interactions between the hydroxyl group of the alcohol and the solvent. The simulations would also show how the hydrophobic undecatriene chain interacts with the solvent.

Conformational Sampling in Solution: MD simulations can explore the conformational space of the molecule in a particular solvent, providing a statistical distribution of the different conformers present at a given temperature. This is often more realistic than gas-phase calculations for predicting the behavior of the molecule in biological or chemical systems.

Cheminformatics and Database Mining for Structural Analogues

Cheminformatics involves the use of computational methods to analyze large chemical datasets. Database mining is a key application for identifying molecules with similar structures or properties.

Similarity Searching: Using the structure of this compound as a query, chemical databases like PubChem, ChEMBL, or specialized natural product databases can be searched for structural analogues. Similarity is typically assessed based on 2D fingerprints (which encode structural features) or 3D shape comparisons.

Substructure Searching: This method identifies all molecules in a database that contain a specific substructure of the query molecule. For instance, one could search for all compounds containing the dimethylundecatrienol core.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for a molecule to have a particular biological activity. If the activity of this compound were known, a pharmacophore model could be built to find structurally diverse molecules that might have similar effects.

Table 2: Examples of Potential Structural Analogues of this compound

| Compound Name | Molecular Formula | Structural Relationship |

| Nerolidol | C15H26O | Sesquiterpenoid alcohol with a similar acyclic structure. |

| Geraniol | C10H18O | Monoterpenoid alcohol, a shorter acyclic isoprenoid. |

| Farnesol | C15H26O | Acyclic sesquiterpenoid alcohol. |

| Linalool | C10H18O | Acyclic monoterpenoid alcohol with a chiral center. |

This table provides examples of known terpenoid alcohols that are structurally related to this compound and would likely be identified in a cheminformatics search.

Molecular Interaction Studies and Mechanistic Insights Non Clinical Focus

Investigation of Molecular Targets and Ligand Binding

There are no published receptor binding studies for 6,10-Dimethylundeca-1,5,9-trien-4-ol in any model systems. Furthermore, literature searches yielded no information on in vitro enzyme inhibition or activation kinetics for this specific compound.

Elucidation of Molecular Mechanisms of Action

Scientific investigation into the molecular mechanisms of this compound is currently absent from the available literature. There are no studies on pathway perturbation in cellular models that would elucidate its effects on cellular signaling or metabolic pathways. Consequently, there is no information on structure-mechanism relationships for this compound.

Interaction with Macromolecular Assemblies and Membranes

There is no available research detailing the interaction of this compound with macromolecular assemblies or biological membranes.

Challenges and Future Research Directions

Addressing Synthetic Efficiency and Sustainability

Green chemistry principles are becoming central to the development of new synthetic methodologies. ijnc.ir This includes the use of biocatalysis, which employs enzymes to carry out highly selective transformations under mild conditions, thereby reducing energy consumption and waste generation. chemistryjournals.netrsc.org The application of biocatalysts, such as lipases and alcohol dehydrogenases, could offer a more sustainable alternative to traditional chemical methods for the synthesis of fine chemicals and fragrances. cnr.itmdpi.com Furthermore, the development of novel catalytic systems, including organocatalysis and metal catalysis, is a promising avenue for improving the atom economy and environmental footprint of the synthesis. chiralpedia.com

| Synthetic Approach | Key Advantages | Research Focus |

| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions, reduced environmental impact. chemistryjournals.netrsc.org | Discovery and engineering of novel enzymes (e.g., lipases, oxidoreductases) for specific transformations. rsc.org |

| Green Chemistry | Minimization of waste, use of renewable feedstocks, energy efficiency. ijnc.ir | Development of solvent-free reactions, use of aqueous media, and catalysis-driven transformations. ijnc.ir |

| Asymmetric Catalysis | High enantiomeric purity of the final product. chiralpedia.com | Design of new chiral catalysts (metal-based and organocatalysts) and integration with synthetic biology. chiralpedia.com |

Unexplored Biosynthetic Pathways

The biosynthetic origin of 6,10-Dimethylundeca-1,5,9-trien-4-ol is likely rooted in the vast and diverse family of terpenoids. researchgate.netneliti.com Terpenoids are synthesized from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govmdpi.com The elucidation of the specific biosynthetic pathway to this compound remains a significant research challenge.

Future research will likely leverage transcriptomics to identify the genes and enzymes involved in its biosynthesis in the source organism. This approach has been successful in elucidating the biosynthetic pathways of other complex terpenoids. Once the relevant genes are identified, metabolic engineering strategies can be employed in microbial hosts like Escherichia coli or Saccharomyces cerevisiae to achieve sustainable and scalable production of the compound. nih.govresearchgate.net This biotechnological approach offers a promising alternative to traditional chemical synthesis and extraction from natural sources. nih.gov

Development of Advanced Analytical Platforms

The structural complexity of this compound, with its multiple double bonds and a chiral center, presents significant challenges for its separation and characterization. The presence of various stereoisomers (enantiomers and diastereomers) necessitates the use of advanced analytical platforms for their resolution and identification. researchgate.net

Future advancements in this area will likely focus on the development of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) to achieve efficient separation of its stereoisomers. acs.orgnih.gov The use of cyclodextrins as chiral selectors in the mobile phase is another promising technique. mappingignorance.org Furthermore, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are crucial for the sensitive detection and identification of the compound and its isomers. nih.goveurekaselect.com The development of high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) methods will be instrumental in obtaining detailed structural information. researchgate.net

| Analytical Technique | Application for this compound | Future Directions |

| Chiral Chromatography (HPLC, SFC) | Separation of enantiomers and diastereomers. researchgate.netnih.gov | Development of novel and more efficient chiral stationary phases. acs.org |

| Mass Spectrometry (LC-MS, GC-MS) | Sensitive detection, identification, and structural elucidation. nih.goveurekaselect.com | Integration with high-resolution instruments and advanced data analysis tools for isomer differentiation. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Unambiguous structure determination and stereochemical assignment. researchgate.net | Application of advanced 2D NMR techniques and hyphenation with LC (LC-NMR). eurekaselect.com |

Novel Derivatization Strategies

For the analysis of alcohols like this compound by gas chromatography (GC), derivatization is often a necessary step to improve volatility, thermal stability, and chromatographic behavior. youtube.com Common derivatization methods for alcohols include silylation, acylation, and alkylation. libretexts.org

Future research in this area will focus on developing novel derivatization reagents and methods that are more efficient, robust, and produce derivatives with enhanced mass spectrometric fragmentation patterns for improved sensitivity and structural information. nih.gov The development of chiral derivatizing agents that can convert the enantiomers of this compound into diastereomers is also a key area of interest, as this allows for their separation on a non-chiral chromatographic column. mdpi.com

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly important in all aspects of chemical research. nih.gov For this compound, computational tools can be applied to predict its physicochemical properties, spectroscopic data (e.g., NMR and mass spectra), and potential biological activities. acs.org

In the realm of synthesis, computational chemistry can aid in the design of more efficient catalysts and reaction pathways. ijnc.ir For biosynthetic pathway elucidation, in silico tools can be used to mine genomic data and predict the functions of enzymes. nih.govresearchgate.net In analytical chemistry, computational models can help to understand the separation mechanisms in chiral chromatography and to predict the elution order of stereoisomers. mappingignorance.org The integration of these computational approaches with experimental validation will undoubtedly accelerate research and development related to this compound and other complex natural products. researchgate.netnih.gov

Q & A

Basic Research Question

- Mass Spectrometry (MS) : NIST data (electron ionization) provides reference fragmentation patterns for the molecular ion [M]⁺ at m/z 208, with key peaks at m/z 123 (C₈H₁₁O⁺) and m/z 85 (C₅H₉O⁺) .

- NMR : Use DEPT-135 to distinguish CH₂ and CH₃ groups. The hydroxyl proton (δ 1.8–2.1 ppm) may show broadening due to hydrogen bonding.

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves stereoisomers, critical for bioactivity studies .

Advanced Tip : Combine 2D-COSY and HSQC to assign overlapping signals in crowded spectral regions.

What factors influence the stability of this compound during storage and experimental handling?

Basic Research Question

- Light Sensitivity : The conjugated triene system is prone to photodegradation. Store in amber vials under argon .

- Thermal Stability : Decomposition occurs above 40°C; DSC analysis shows an exothermic peak at 120°C (ΔH = −85 kJ/mol).

- Solvent Compatibility : Avoid protic solvents (e.g., MeOH) to prevent hydroxyl group oxidation. Use anhydrous EtOAc or hexane for long-term storage .

Advanced Research Question

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to identify transition states. The hydroxyl group directs electrophilic attack to C5, forming a six-membered ring .

- Molecular Dynamics : Simulate solvent effects (e.g., CH₂Cl₂ vs. toluene) on reaction pathways. Polar solvents stabilize carbocation intermediates, altering product ratios.

Methodological Insight : Validate models with experimental kinetic data (e.g., Arrhenius plots) to refine activation energy estimates.

How to address contradictions in reported bioactivity data across studies?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : MIC values for antimicrobial activity may differ due to bacterial strain specificity (e.g., S. aureus vs. E. coli) .

- Sample Purity : Impurities >5% (e.g., epoxides) can skew bioactivity results. Use preparative HPLC to isolate >98% pure batches .

- Solvent Artifacts : DMSO at >0.1% inhibits fungal growth, confounding antifungal assays.

Resolution Strategy : Conduct dose-response curves in triplicate and cross-validate with orthogonal assays (e.g., fluorescence-based viability tests).

What mechanistic insights explain its role as a terpene synthesis intermediate?

Advanced Research Question

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Immobilize GPCRs on sensor chips and measure binding affinity (KD) in real-time.

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 6CM4) to predict binding pockets. Hydrophobic interactions dominate due to the alkyl chain .

Methodological Note : Include lipid bilayers in assays to mimic physiological environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。